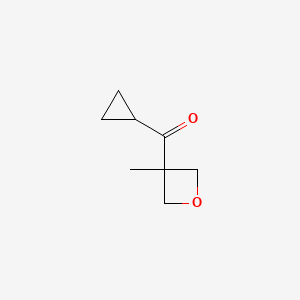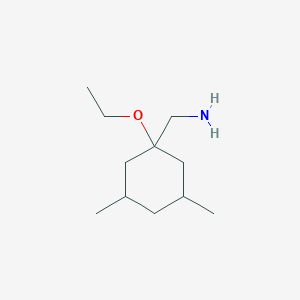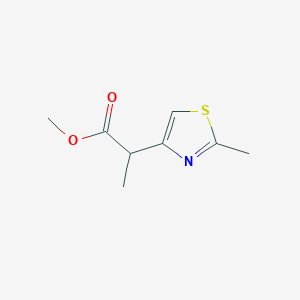
3-Cyclopropanecarbonyl-3-methyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropanecarbonyl-3-methyloxetane is an organic compound characterized by a cyclopropane ring attached to a carbonyl group and a methyloxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropanecarbonyl-3-methyloxetane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple to form the cyclopropane ring.
Attachment of the Carbonyl Group: The cyclopropane ring can be functionalized with a carbonyl group using Friedel-Crafts acylation, where an acyl chloride reacts with the cyclopropane in the presence of a Lewis acid catalyst.
Formation of the Methyloxetane Ring: The final step involves the formation of the methyloxetane ring, which can be synthesized through a ring-closing reaction involving an appropriate diol and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropanecarbonyl-3-methyloxetane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace functional groups attached to the cyclopropane or methyloxetane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclopropanecarbonyl-3-methyloxetane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropanecarbonyl-3-methyloxetane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane and methyloxetane rings can influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyloxetane-3-carboxylic acid: Similar in structure but lacks the cyclopropane ring.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the methyloxetane moiety.
3-Methyl-3-oxetanamine: Features the methyloxetane ring with an amine group instead of a carbonyl group.
Uniqueness
3-Cyclopropanecarbonyl-3-methyloxetane is unique due to the combination of the cyclopropane ring and the methyloxetane ring, which imparts distinct chemical and physical properties. This dual-ring structure can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
cyclopropyl-(3-methyloxetan-3-yl)methanone |
InChI |
InChI=1S/C8H12O2/c1-8(4-10-5-8)7(9)6-2-3-6/h6H,2-5H2,1H3 |
Clave InChI |
FYEHDZVKQYEHEB-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13081788.png)
![(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13081794.png)

![2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B13081809.png)


![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid](/img/structure/B13081818.png)







